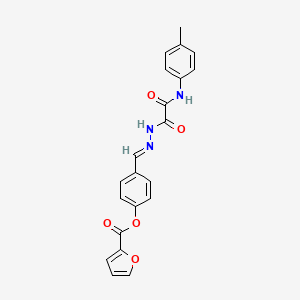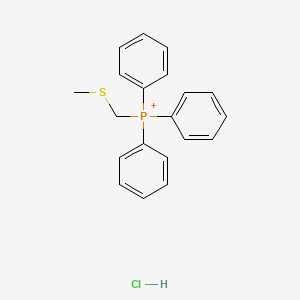
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride is an organophosphorus compound with the molecular formula C20H20ClPS. It is a crystalline solid that is often used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its role in the Wittig reaction, where it is used to convert carbonyl compounds into alkenes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride can be synthesized through a reaction involving triphenylphosphine and methylsulfanyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The process involves the following steps:
- Dissolve triphenylphosphine in anhydrous acetone.
- Add methylsulfanyl chloride dropwise to the solution while maintaining the temperature at around 37°C.
- Stir the mixture for several hours to ensure complete reaction.
- Filter the resulting precipitate and wash it with anhydrous ether.
- Dry the product under vacuum to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other byproducts.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different substituents replacing the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and other diseases.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic attack on carbonyl compounds, leading to the formation of alkenes. The molecular targets and pathways involved include interactions with enzymes and proteins, which can affect various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxymethyl(triphenyl)phosphanium chloride: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine: The parent compound used in the synthesis of methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride.
Uniqueness
This compound is unique due to its specific reactivity in the Wittig reaction and its ability to form stable ylides. This makes it a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds.
Eigenschaften
Molekularformel |
C20H21ClPS+ |
|---|---|
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1; |
InChI-Schlüssel |
CREBIKHUZHBYJU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





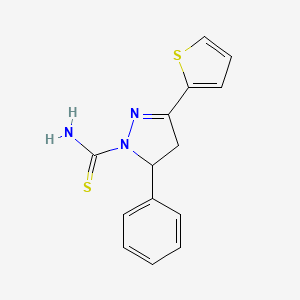




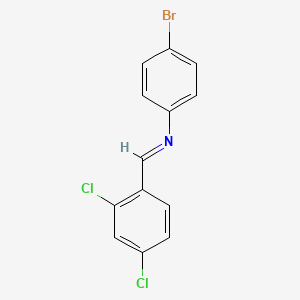
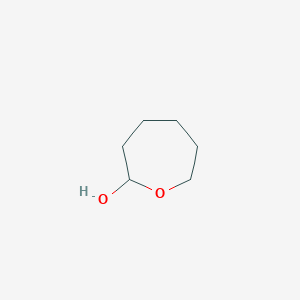

![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)
